![molecular formula C22H17ClN2 B562977 Clotrimazole-d5 CAS No. 1185076-41-8](/img/structure/B562977.png)
Clotrimazole-d5
Overview
Description
Clotrimazole-d5 is an internal standard used for the quantification of clotrimazole by GC- or LC-MS . Clotrimazole is an imidazole antifungal agent that is active against a variety of fungi, including C. albicans, A. fumigatus, S. cerevisiae, C. neoformans, T. mentagrophytes, and M. canis . It inhibits the voltage-gated potassium channel Kv1.3 and the intermediate conductance calcium-activated potassium channel (IKCa1/KCa3.1; IC50s = 6 and 0.07 µM, respectively) and decreases the proliferation of HaCaT keratinocytes (EC50 = 15 µM) .
Molecular Structure Analysis
The molecular formula of Clotrimazole-d5 is C22H17ClN2 . It is an imidazole derivative with a broad spectrum of antimycotic activity .
Chemical Reactions Analysis
Clotrimazole-d5 is intended for use as an internal standard for the quantification of clotrimazole by GC- or LC-MS . It is active against a variety of fungi .
Scientific Research Applications
Antimycotic Activity and Interaction with Cell Channels : Clotrimazole has been studied for its effects on Transient Receptor Potential (TRP) channels in sensory neurons, which underlie some unwanted effects of the drug. It's known to activate TRPV1 and TRPA1 channels, involved in pain sensation, and inhibit TRPM8, a cold and menthol receptor (Meseguer et al., 2008).
Improvement of Antimycotic Properties : Research shows that the solubility and antimycotic activity of Clotrimazole can be enhanced with cyclodextrins, which may improve its effectiveness against Candida albicans (Ahmed et al., 1998).
Cardiac Applications : Clotrimazole is explored for its inhibitory effects on human cardiac L-type Ca2+ channel α1C subunits. This might explain its potential in abbreviating the action potential duration in cardiac myocytes (Fearon et al., 2000).
Environmental Impact : The drug's persistence and dissipation in agricultural soil have been examined, highlighting its environmental fate and transformation products (Sabourin et al., 2011).
Antitumor Activity : Clotrimazole shows anticancer effects on human melanoma cells, suggesting its potential as a novel treatment approach for melanoma (Adinolfi et al., 2015).
Chemotherapeutic Potential : The compound has been investigated for its role in inhibiting leukemic lymphoblasts and inducing apoptosis, making it a candidate for cancer treatment (Ito et al., 2002).
Cell Proliferation and Viability : Studies indicate that Clotrimazole can inhibit cell proliferation and alter intracellular Ca2+ movement, which has implications in treating various diseases, including cancer (Benzaquen et al., 1995).
Safety And Hazards
Future Directions
Clotrimazole has become a drug of interest in treating several other diseases such as sickle cell disease, malaria, and some cancers . It has also been combined with other molecules, such as metals, to produce clotrimazole complexes that show improved pharmacological efficacy . Moreover, several new, modified-release pharmaceutical formulations are also undergoing development .
properties
IUPAC Name |
1-[(2-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H/i1D,3D,4D,9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFPBHJOKIVQEB-MBRJKSRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clotrimazole-d5 |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.